molecular formula C9H17NO B1380241 {Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine CAS No. 1560274-84-1

{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine

Cat. No.: B1380241
CAS No.: 1560274-84-1
M. Wt: 155.24 g/mol
InChI Key: GPSNNBCHXFNDPK-UHFFFAOYSA-N
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Description

Molecular Structure and Classification within Norbornyl Chemistry

{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine belongs to the extensive family of norbornyl derivatives, which are characterized by their bicyclo[2.2.1]heptane core structure. The parent norbornane system consists of a saturated hydrocarbon with the chemical formula C₇H₁₂ and represents a crystalline compound with a melting point of 88°C. The norbornane framework is derived from cyclohexane with a methylene bridge positioned between the 1,4-carbons, creating a highly constrained bicyclic system that serves as a prototype for strained bicyclic hydrocarbons.

The specific compound under examination features a methyl substituent at the 2-position of the norbornane ring system, which is further functionalized with a methoxyamine group. This structural arrangement places the compound within the broader classification of aminomethyl-substituted norbornane derivatives, a class that has gained considerable attention in synthetic organic chemistry due to their potential as rigid molecular scaffolds. The systematic name 1-(2-bicyclo[2.2.1]heptanyl)-N-methoxymethanamine reflects the precise structural arrangement, where the methoxyamine functionality is connected through a methylene linker to the 2-position of the bicyclic framework.

Comparative analysis with related norbornyl compounds reveals that this structure incorporates elements from both simple methylated norbornanes, such as 2-methylnorbornane (C₈H₁₄, molecular weight 110.20 g/mol), and more complex functionalized derivatives. The presence of the methoxyamine group distinguishes this compound from simpler norbornyl amines and aligns it more closely with compounds like 5-norbornene-2-methylamine, which also feature amino functionality attached to the norbornyl system through a methyl linker. The incorporation of the methoxy group introduces additional chemical complexity and potential for hydrogen bonding interactions not present in simple norbornyl amines.

Physicochemical Properties and Molecular Parameters

The molecular parameters of this compound reflect the combined influences of the rigid bicyclic framework and the polar functional groups present in the structure. The compound exists as a liquid under standard conditions, indicating relatively weak intermolecular forces despite the presence of the amine functionality. This physical state contrasts with the parent norbornane, which forms crystals at room temperature, suggesting that the substituent groups significantly alter the intermolecular packing arrangements.

Molecular Parameter Value Reference
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
PubChem Compound Identifier 79552526
MDL Number MFCD21950749
Physical State Liquid
InChI Key GPSNNBCHXFNDPK-UHFFFAOYSA-N

The molecular weight of 155.24 g/mol represents a significant increase compared to the parent norbornane (110.15 g/mol for C₇H₁₂) and reflects the substantial mass contribution of the methoxyaminomethyl substituent. The SMILES notation CONCC1CC2CCC1C2 provides a concise representation of the molecular connectivity, clearly showing the methoxy group (CON) connected to the methylated norbornane framework.

The compound's classification within chemical databases, including its PubChem Compound Identifier 79552526 and MDL Number MFCD21950749, facilitates access to computational data and structural comparisons with related norbornyl derivatives. The InChI key GPSNNBCHXFNDPK-UHFFFAOYSA-N serves as a unique molecular identifier that enables precise chemical database searches and structural verification. Storage requirements specify maintenance at +4°C, suggesting moderate thermal stability typical of amine-containing organic compounds.

Stereochemical Features of the Bicyclic Framework

The stereochemical complexity of this compound arises from the inherent rigidity of the bicyclo[2.2.1]heptane system and the specific positioning of substituents on this framework. The norbornane system creates distinct facial preferences that are classified using endo and exo terminology, which describes the spatial relationship of substituents relative to the bicyclic bridge. In bicyclic systems such as norbornane, the rigidity makes hydrogens and substituents stereochemically non-equivalent, with exo positions pointing outward from the ring system and endo positions pointing inward, opposite to the bridge.

The 2-position substitution pattern in this compound introduces additional stereochemical considerations, as the methyl group bearing the methoxyamine functionality can adopt either endo or exo orientations relative to the bicyclic framework. Studies of related norbornylamine systems have demonstrated that exo isomers consistently exhibit higher basicity compared to their endo counterparts, suggesting that the spatial arrangement significantly influences the electronic properties of the amine functionality. This stereochemical preference has been observed across multiple norbornylamine derivatives in both acetonitrile and dimethylformamide solvents.

The conformational rigidity imposed by the bicyclic framework restricts the rotational freedom of the substituent groups, creating well-defined three-dimensional arrangements that are not readily interconvertible. Computational studies on related norbornane amino acid derivatives have revealed that the bulky norbornane structure induces two types of conformational constraints: direct steric interactions imposed by the bicycle on molecular segments, and indirect limitations on substituent orientations that further reduce molecular flexibility. These constraints favor the adoption of specific conformational states, with the bicyclic system showing preference for C7-like structures over extended conformations.

Conformational Analysis and Stability

The conformational behavior of this compound is fundamentally governed by the rigid constraints imposed by the bicyclo[2.2.1]heptane framework, which limits the accessible conformational space compared to acyclic analogues. Computational analyses of related phenylnorbornane amino acids using molecular mechanics methods with AMBER force field parameters have demonstrated that norbornane-based systems exhibit restricted conformational profiles characterized by preference for specific backbone arrangements. The rigidity of the bicyclic system prevents the adoption of extended conformations and instead promotes the formation of more compact molecular geometries.

The methoxyamine substituent introduces additional conformational considerations through its capacity for internal rotation around the carbon-nitrogen and nitrogen-oxygen bonds. However, these rotational degrees of freedom are constrained by the spatial requirements of the bicyclic framework and potential intramolecular interactions. The methoxy group itself can adopt different orientational preferences depending on the overall molecular conformation and the presence of stabilizing interactions such as hydrogen bonding or electrostatic attractions.

Stability assessments of the compound must consider both thermal and chemical stability factors. The methoxyamine functionality is known to undergo decomposition reactions under certain conditions, with methoxyamine itself decomposing exothermically to produce methane and azanone unless stabilized through salt formation. However, the incorporation of this functional group into the sterically hindered norbornyl framework may provide additional stability through reduced accessibility to degradation pathways.

The storage requirement of +4°C suggests that the compound maintains reasonable stability under refrigerated conditions, although specific thermal decomposition pathways have not been extensively characterized. The liquid state of the compound at room temperature indicates sufficient molecular mobility for conformational equilibration while maintaining overall structural integrity. Theoretical calculations using ab initio methods at the Hartree-Fock and second-order Moller-Plesset perturbation theory levels have been successfully applied to related norbornyl systems, providing insights into the energetic preferences for different conformational states.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-N-methoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-11-10-6-9-5-7-2-3-8(9)4-7/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSNNBCHXFNDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Reaction as a Key Step

The bicyclo[2.2.1]heptane skeleton is most commonly constructed via a Diels-Alder cycloaddition between cyclopentadiene and an appropriate alkene or alkyne dienophile. For example, the reaction of cyclopentadiene with 2-butene yields bicyclo[2.2.1]heptane derivatives efficiently.

  • The reaction can be performed with either cis- or trans-2-butene or their mixtures.
  • Reaction conditions vary depending on catalyst acidity and desired isomerization, with temperatures ranging from 20°C to 400°C and pressure conditions generally ambient.

Catalytic Isomerization and Hydrogenation

Following the Diels-Alder step, isomerization catalysts may be employed to convert intermediates into desired bicyclo[2.2.1]heptane derivatives. Hydrogenation is used to saturate double bonds when necessary.

  • The process can be one-step or multi-step depending on the starting materials and catalysts.
  • Economical production favors starting from inexpensive olefins such as 2-butene and cyclopentadiene rather than more costly reagents like crotonaldehyde.

The introduction of the aminomethyl group at the 2-position of bicyclo[2.2.1]heptane is commonly achieved through nucleophilic substitution or reduction of precursor functionalities such as nitriles or halides.

  • For example, exo- and endo-5-aminomethylbicyclo[2.2.1]hept-2-enes have been synthesized from stereoisomeric 5-cyanobicyclo[2.2.1]hept-2-enes via reduction.
  • Amines thus formed can be further functionalized to sulfonamides or other derivatives for purification or reactivity studies.

Methoxyamine Group Installation

The methoxy group attached to the amine nitrogen can be introduced by reacting the aminomethyl-substituted bicyclo[2.2.1]heptane with suitable methylating agents or via nucleophilic substitution with methoxy-containing reagents.

  • Although direct literature on the exact preparation of {Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine is limited, analogous methods involve reaction of amines with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, nucleophilic substitution of halogenated intermediates with methoxyamine derivatives is a plausible route.

Representative Preparation Protocols and Conditions

Step Reaction Type Reactants/Intermediates Conditions Notes/Outcome
1 Diels-Alder Cycloaddition Cyclopentadiene + 2-butene 20–150°C, acid catalyst (varies) Formation of bicyclo[2.2.1]heptane core
2 Isomerization Diels-Alder adduct 20–400°C, isomerization catalyst Adjusts double bond position and stereochemistry
3 Reduction 5-Cyanobicyclo[2.2.1]hept-2-ene Hydrogenation conditions Formation of aminomethyl derivative
4 Methylation Aminomethyl bicyclo[2.2.1]heptane + methylating agent Basic medium, room temp or reflux Introduction of methoxy group on amine nitrogen (inferred)

Detailed Research Findings

  • Patent EP1254882A1 describes economical methods to prepare bicyclo[2.2.1]heptane derivatives starting from inexpensive olefins and cyclopentadiene, emphasizing Diels-Alder reaction followed by isomerization.
  • Research by Tetrahedron (2007) shows that exo- and endo-5-aminomethylbicyclo[2.2.1]heptenes can be synthesized from nitrile precursors and further derivatized into sulfonamides and epoxy derivatives, indicating robust methods for functional group transformations on the bicyclic scaffold.
  • A 2021 publication in the Journal of Organic Chemistry demonstrates multigram preparation of bicyclo[2.2.1]heptan-2-endo-amines and their derivatives, highlighting purification and stereochemical assignment techniques relevant to aminomethylated bicyclic amines.

Summary and Outlook

The preparation of this compound involves:

  • Constructing the bicyclo[2.2.1]heptane core via Diels-Alder reaction of cyclopentadiene with 2-butene or related olefins.
  • Functionalizing the bicyclic framework with an aminomethyl group through reduction of nitrile precursors or nucleophilic substitution.
  • Introducing the methoxy substituent on the amine nitrogen by methylation or nucleophilic substitution with methoxy-containing reagents.

The methods are characterized by their efficiency, cost-effectiveness, and adaptability to scale-up, supported by catalytic isomerization and hydrogenation steps. While direct preparation protocols for the exact methoxyamine derivative are sparse, the established synthetic routes for related bicyclo[2.2.1]heptane amines provide a reliable foundation.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: Both the methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as halides or alkoxides for substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
The compound has garnered attention for its potential use in drug development due to its unique bicyclic structure, which can influence the pharmacokinetics and pharmacodynamics of drug candidates.

  • Case Study : Research indicates that derivatives of bicyclic amines can exhibit significant activity against various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, studies have shown that modifications to bicyclic structures can enhance selectivity and potency against specific targets, making them valuable in the design of new therapeutic agents .

Organic Synthesis

Building Block in Synthesis
Bicyclo[2.2.1]heptan derivatives serve as versatile intermediates in organic synthesis, allowing for the construction of complex molecules through various reactions such as:

  • Alkylation
  • Amination
  • Cyclization Reactions

These reactions can lead to the formation of more complex structures that are essential in developing novel compounds for research and industrial applications.

Materials Science

Applications in Material Development
The compound is also explored for its potential applications in materials science, particularly in the development of polymers and additives due to its unique structural properties.

  • Additive Manufacturing : Its properties may be harnessed to enhance the performance of materials used in 3D printing processes.
  • Catalysts : The compound's amine functionality allows it to participate in catalytic processes, potentially improving reaction efficiencies in synthetic pathways .

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
Medicinal ChemistryPotential drug development focusing on biological targetsEnhanced selectivity and potency
Organic SynthesisIntermediate for synthesizing complex organic moleculesVersatile reactivity
Materials ScienceDevelopment of polymers and additivesImproved material properties
CatalysisUse as a catalyst or catalyst precursor in chemical reactionsIncreased reaction efficiency

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins due to its amine group.

    Pathways Involved: The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The bicyclo[2.2.1]heptane scaffold is widely utilized in drug design due to its conformational rigidity and lipophilicity. Key derivatives and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties/Activities References
{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine Methoxy-methylamine group Hypothesized balance of solubility and target engagement
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride Diethyl, phenyl groups Enhanced lipophilicity; potential CNS activity
(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(heptan-4-yl)amine Heptyl chain High lipophilicity; possible membrane penetration
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1H-pyrazol-5-amine Pyrazole ring substitution Potential kinase or protease inhibition
Bicyclo[2.2.1]heptan-2-amine derivatives (e.g., CXCR2 antagonists) Squaramide or urea linkages Anticancer (CXCR2 antagonism), antiviral (SARS-CoV-2)
Key Observations:
  • Methoxy Group Impact : The methoxy group in the target compound likely enhances solubility compared to purely lipophilic analogs (e.g., N,N-diethyl-3-phenyl derivatives) while retaining sufficient hydrophobicity for membrane interaction .
  • Rigidity vs. Flexibility : Derivatives with extended alkyl chains (e.g., heptan-4-yl) prioritize lipophilicity for tissue penetration, whereas pyrazole or urea substitutions (e.g., squaramides) introduce hydrogen-bonding capabilities for enzyme inhibition .
Antiviral and Enzyme Inhibition
  • RNA Virus Replication : Urea derivatives (e.g., bicyclo[2.2.1]heptane-2-yl isocyanate adducts) inhibit RNA virus replication and soluble epoxide hydrolase (sEH), a target for inflammatory diseases .
Physicochemical Properties
Property This compound N,N-Diethyl-3-phenyl Derivative Heptan-4-yl Derivative
Molecular Weight ~195.28 g/mol (estimated) 279.85 g/mol 237.42 g/mol
Lipophilicity (LogP) Moderate (methoxy reduces LogP) High (phenyl, diethyl groups) Very high (heptyl chain)
Solubility Likely improved vs. alkylated analogs Low (hydrochloride salt improves) Very low

Biological Activity

{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine is a compound characterized by its bicyclic structure, which contributes to its unique biological properties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and toxicity profiles based on current research findings.

  • Chemical Formula : C₉H₁₇NO
  • Molecular Weight : 155.24 g/mol
  • IUPAC Name : 1-(2-bicyclo[2.2.1]heptanyl)-N-methoxymethanamine
  • PubChem CID : 79552526

The compound acts primarily as an uncompetitive antagonist at the NMDA (N-methyl-D-aspartate) receptor's phencyclidine (PCP) binding site. This interaction modulates excitatory neurotransmission, which is crucial in various neurological processes and disorders.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • NMDA Receptor Modulation : It has been shown to affect NMDA receptor activity, similar to memantine, an FDA-approved drug for Alzheimer's disease treatment. The compound's effects were evaluated using neuronal cell lines, revealing potential therapeutic benefits in neurodegenerative disorders .
  • Toxicity Studies : Toxicity assessments compared this compound with memantine, showing dose-dependent toxicity profiles above 100 µM with IC50 values exceeding 150 µM in cell lines like MDCK (mimicking the blood-brain barrier) and N2a (neuronal). These findings suggest a favorable therapeutic index under certain conditions .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionIC50 (µM)Notes
MemantineNMDA antagonist~1Approved for Alzheimer's treatment
This compoundNMDA antagonist>150Potential lead for further studies
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amineNMDA antagonist<150Identified as a promising lead compound

Case Studies and Research Findings

  • Study on Toxicity Profiles : A study conducted on novel N-substituted bicyclo-heptan-2-amines highlighted the toxicity of this compound compared to memantine, indicating that while it exhibits some toxicity, it may still be viable for therapeutic use due to its acceptable therapeutic index at lower concentrations .
  • Mechanistic Insights : Another investigation into the compound's interaction with NMDA receptors provided insights into its potential role in treating glutamate-dependent disorders, suggesting that it could help mitigate excitotoxicity associated with neurodegenerative diseases .
  • Synthesis and Derivatives : Research into the synthesis of related bicyclic compounds has revealed methods for creating derivatives that may enhance biological activity or reduce toxicity, paving the way for optimized therapeutic agents derived from this structural framework .

Q & A

Q. What are the key synthetic strategies for preparing {Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine and its derivatives?

The synthesis of bicyclo[2.2.1]heptane derivatives often involves enantioselective cycloaddition or functionalization at the bridgehead carbon. For example, a formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins can yield bicyclo[2.2.1]heptane carboxylates, which serve as precursors for further modifications (e.g., reduction or amination). Catalytic systems employing chiral tertiary amines or hydrogen-bond donors are critical for achieving stereocontrol . Post-synthetic steps, such as Michael addition promoted by DBU, may be required to resolve incomplete reactions or diastereomeric mixtures .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation typically involves a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to assign bridgehead protons and methoxy groups.
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous determination of stereochemistry in crystalline derivatives, as demonstrated for related bicyclo[2.2.1]heptane carboxylates .
  • IR spectroscopy : To identify functional groups like amines and methoxy moieties .

Q. What reaction conditions optimize yield and stereoselectivity in bicyclo[2.2.1]heptane synthesis?

Key parameters include:

  • Catalyst loading : 10 mol% of chiral tertiary amines (e.g., catalyst A in evidence 1) for asymmetric induction .
  • Temperature : Room temperature or controlled heating to avoid side reactions.
  • Additives : Bases like DBU to promote stepwise reactions (e.g., converting Michael adducts to cycloadducts) .
  • Solvent choice : Polar aprotic solvents (e.g., THF, DCM) for improved solubility and reaction efficiency.

Advanced Research Questions

Q. What are the challenges in achieving enantioselective synthesis of this compound?

The rigid bicyclic framework complicates stereochemical control. Strategies to address this include:

  • Chiral catalysts : Hydrogen-bond-donating catalysts to stabilize transition states during cycloaddition .
  • Dynamic kinetic resolution : Leveraging reversible intermediates to favor a single enantiomer.
  • Substrate engineering : Introducing directing groups (e.g., carboxylates) to bias reaction pathways .
    Reported diastereomeric ratios (d.r.) for related compounds range from 2.3:1 to >20:1 depending on the catalyst and substrate .

Q. How does the bicyclo[2.2.1]heptane scaffold influence the biological activity of derivatives?

The scaffold’s rigidity and 3D structure enhance binding selectivity in drug discovery. For example:

  • Neurological targets : Analogues with bridgehead amines show affinity for neurotransmitter receptors (e.g., σ receptors) .
  • Antimicrobial activity : Functionalization with fluorinated groups (e.g., 2-(2,2-difluorovinyl) substituents) improves membrane penetration .
    Structure-activity relationship (SAR) studies highlight the importance of substituent positioning on the bicyclic core .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic reactions?

The bridgehead methoxy group acts as a weak electron-donating substituent, while the amine group participates in:

  • Nucleophilic substitution : Reactivity with electrophiles (e.g., acyl chlorides) to form amides or ureas .
  • Reductive amination : Conversion to secondary amines using borohydride reagents.
    Computational studies (e.g., DFT) can model transition states to predict regioselectivity .

Q. How can conflicting spectroscopic data for bicyclo[2.2.1]heptane derivatives be resolved?

Discrepancies in NMR or MS data often arise from:

  • Dynamic effects : Conformational flexibility in solution causing signal broadening. Low-temperature NMR or derivatization (e.g., acetylation) can mitigate this .
  • Impurity interference : Side products from incomplete reactions. Purification via chromatography or recrystallization is critical .
    Cross-validation with X-ray structures or independent synthetic routes (e.g., enantiomeric resolution) is recommended .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
  • Toxicity management : Methoxyamine derivatives may exhibit acute toxicity (OSHA HCS Category 4); immediate medical consultation is required upon exposure .

Q. How can computational tools aid in the design of bicyclo[2.2.1]heptane-based compounds?

  • Molecular docking : To predict binding modes with biological targets (e.g., enzymes or receptors) .
  • DFT calculations : To optimize reaction pathways and stereochemical outcomes .
  • QSAR models : To correlate structural features (e.g., logP, polar surface area) with pharmacokinetic properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine
Reactant of Route 2
{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.